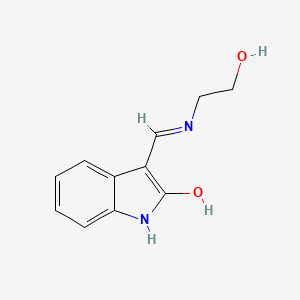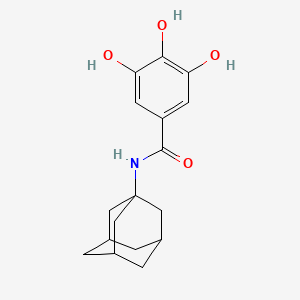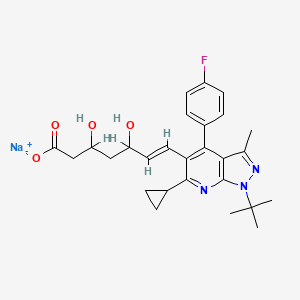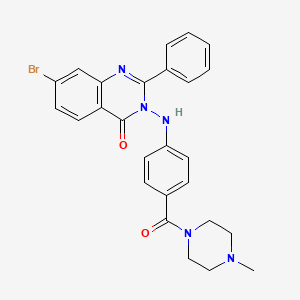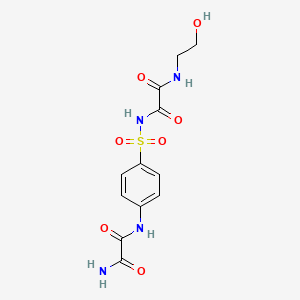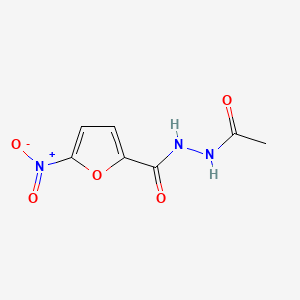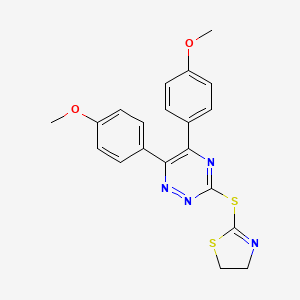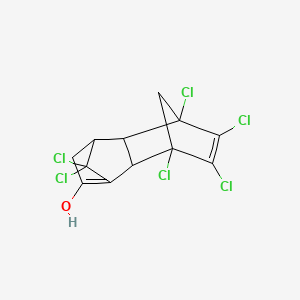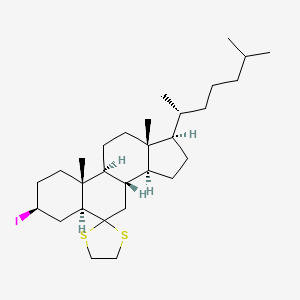
3-beta-Iodo-6,6-ethylenedithio-5-alpha-cholestane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-beta-Iodo-6,6-ethylenedithio-5-alpha-cholestane is a complex organic compound with the molecular formula C29H49IS2 It is characterized by the presence of iodine and ethylenedithio groups attached to a cholestane backbone
Preparation Methods
The synthesis of 3-beta-Iodo-6,6-ethylenedithio-5-alpha-cholestane involves several stepsThe reaction conditions typically involve the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-beta-Iodo-6,6-ethylenedithio-5-alpha-cholestane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of iodine or the reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles like thiols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-beta-Iodo-6,6-ethylenedithio-5-alpha-cholestane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Mechanism of Action
The mechanism of action of 3-beta-Iodo-6,6-ethylenedithio-5-alpha-cholestane involves its interaction with specific molecular targets. The iodine and ethylenedithio groups play a crucial role in its reactivity and binding affinity. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling, and interaction with nucleic acids .
Comparison with Similar Compounds
3-beta-Iodo-6,6-ethylenedithio-5-alpha-cholestane can be compared with other similar compounds, such as:
3-beta-Iodo-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane: This compound has a similar structure but contains a sulfinyl group instead of the ethylenedithio group.
Cholestan-6-one derivatives: These compounds share the cholestane backbone but differ in the functional groups attached.
The uniqueness of this compound lies in its specific combination of iodine and ethylenedithio groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
87899-36-3 |
|---|---|
Molecular Formula |
C29H49IS2 |
Molecular Weight |
588.7 g/mol |
IUPAC Name |
(3S,5S,8S,9S,10R,13R,14S,17R)-3-iodo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] |
InChI |
InChI=1S/C29H49IS2/c1-19(2)7-6-8-20(3)23-9-10-24-22-18-29(31-15-16-32-29)26-17-21(30)11-13-28(26,5)25(22)12-14-27(23,24)4/h19-26H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-,28-/m1/s1 |
InChI Key |
WAWAVQPYVNCTMT-WFRQTHGZSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4([C@@H]5[C@@]3(CC[C@@H](C5)I)C)SCCS4)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4(C5C3(CCC(C5)I)C)SCCS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



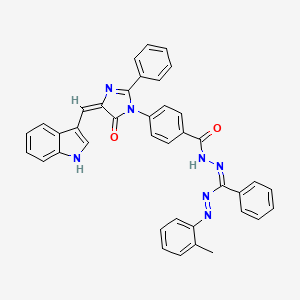

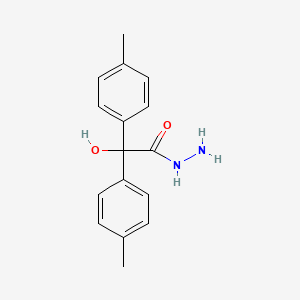
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12734285.png)
